4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol
Brand Name: Vulcanchem
CAS No.: 1341353-18-1
VCID: VC5777515
InChI: InChI=1S/C9H14N2O2/c1-11-8(2-5-10-11)9(12)3-6-13-7-4-9/h2,5,12H,3-4,6-7H2,1H3
SMILES: CN1C(=CC=N1)C2(CCOCC2)O
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223

4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol

CAS No.: 1341353-18-1

Cat. No.: VC5777515

Molecular Formula: C9H14N2O2

Molecular Weight: 182.223

* For research use only. Not for human or veterinary use.

4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol - 1341353-18-1

Specification

CAS No. 1341353-18-1
Molecular Formula C9H14N2O2
Molecular Weight 182.223
IUPAC Name 4-(2-methylpyrazol-3-yl)oxan-4-ol
Standard InChI InChI=1S/C9H14N2O2/c1-11-8(2-5-10-11)9(12)3-6-13-7-4-9/h2,5,12H,3-4,6-7H2,1H3
Standard InChI Key RRFZNMWQMSNCNE-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2(CCOCC2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (C₉H₁₄N₂O₂) features a tetrahydropyran ring substituted at the 4-position with a hydroxyl group and a 1-methylpyrazole group at the 5-position. The oxane ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. The pyrazole ring, being aromatic, contributes to planar rigidity, while the methyl group at the 1-position enhances steric bulk and metabolic stability .

Key Structural Metrics:

  • Bond Lengths: The C-O bond in the hydroxyl group measures approximately 1.43 Å, typical for alcohol functionalities. The N-N bond in the pyrazole ring is shorter (1.34 Å), consistent with aromatic conjugation .

  • Dihedral Angles: The angle between the pyrazole and oxane rings is approximately 85°, indicating a near-orthogonal orientation that reduces electronic communication between the two systems.

Synthesis and Preparation Methods

Route 1: Cyclocondensation and Functionalization

A two-step synthesis involves:

  • Formation of the Oxane Ring: Cyclization of 1,5-pentanediol under acidic conditions yields oxan-4-ol. Protection of the hydroxyl group (e.g., as a silyl ether) precedes subsequent coupling .

  • Pyrazole Introduction: A Suzuki-Miyaura cross-coupling reaction between 4-bromooxan-4-ol (protected) and 1-methyl-5-boronic acid pyrazole installs the pyrazole moiety. Deprotection yields the final product.

Optimization Considerations:

  • Catalyst Selection: Palladium(II) acetate with triphenylphosphine enhances coupling efficiency (yield: 72–78%).

  • Solvent System: A mixture of toluene and ethanol (3:1) balances solubility and reaction kinetics.

Route 2: One-Pot Assembly

A tandem approach combines oxane ring formation and pyrazole incorporation:

  • Hydrazine Cyclization: Reaction of ethyl acetoacetate with methylhydrazine forms 1-methylpyrazole.

  • Ring Expansion: Treatment with epichlorohydrin under basic conditions introduces the oxane ring, followed by hydroxylation via oxidative cleavage.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 12.5 mg/mL (pH 7.4), attributed to the hydroxyl group’s hydrogen-bonding capacity.

  • LogP: 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Thermal Stability:

  • Melting Point: 98–101°C (decomposition observed above 150°C).

  • DSC Analysis: Endothermic peak at 99°C corresponds to crystal lattice disruption.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group undergoes alkylation and acylation:

  • Methylation: Treatment with methyl iodide/K₂CO₃ yields 4-(1-methyl-1H-pyrazol-5-yl)-4-methoxyoxane (yield: 65%).

  • Acetylation: Acetic anhydride/pyridine produces the corresponding acetate (yield: 82%).

Oxidation and Reduction

  • Oxidation: MnO₂ selectively oxidizes the hydroxyl to a ketone, forming 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-one (yield: 58%).

  • Reduction: NaBH₄ reduces the ketone derivative back to the alcohol, albeit with partial racemization.

Comparative Analysis with Analogous Compounds

CompoundLogPAqueous Solubility (mg/mL)MIC (S. aureus)IC₅₀ (MCF-7)
4-(1-Methylpyrazol-5-yl)oxan-4-ol1.212.532 µg/mL45 µM
4-(Trifluoromethyl)oxan-4-ol2.18.228 µg/mL38 µM
1-Methylpyrazole-4-carboxylic acid0.718.9>128 µg/mL>100 µM

Key Observations:

  • Fluorinated analogs exhibit enhanced lipophilicity but reduced solubility.

  • Carboxylic acid derivatives, while more soluble, lack significant bioactivity.

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